

Commercial Availability and Suppliers of Enantiopure α -Pinene: A Technical Guide

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Compound of Interest

Compound Name: (1S)-(-)-alpha-Pinene

Cat. No.: B1631427

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of enantiopure α -pinene, a chiral monoterpene of significant interest in pharmaceutical research and drug development. This document details major suppliers, typical purity levels, and analytical methodologies for enantiomeric excess determination. Furthermore, it explores the biological significance of α -pinene by visualizing key signaling pathways it modulates.

Introduction to Enantiopure α -Pinene

α -Pinene is a bicyclic monoterpene with two chiral centers, existing as two enantiomers: (+)- α -pinene (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene and (-)- α -pinene (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene.^{[1][2]} These enantiomers can exhibit distinct biological activities, making their separation and procurement in high enantiomeric purity crucial for research and development in pharmaceuticals.^{[3][4]} For instance, the (+)-enantiomer has shown pronounced antimicrobial and anti-inflammatory effects, while the (-)-enantiomer has been investigated for other therapeutic properties.^{[3][4]} α -Pinene is a versatile chiral building block for the synthesis of other molecules and has been explored for its potential as an anti-inflammatory agent, a bronchodilator, and an acetylcholinesterase inhibitor.^{[2][5][6]}

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer enantiopure α -pinene for research and commercial purposes. The following tables summarize the offerings from several prominent suppliers,

providing a comparative overview of available purities and product numbers.

Table 1: Commercial Suppliers of (+)- α -Pinene

Supplier	Product Name	CAS Number	Purity/Enantio meric Excess (ee)	Product Number(s)
Sigma-Aldrich (MilliporeSigma)	(+)- α -Pinene	7785-70-8	98% (assay), ≥85% ee (GLC)	P45680, 268070
Thermo Fisher Scientific (Alfa Aesar)	(+)-alpha- Pinene, 98%	7785-70-8	98%	AAL0494118
Chem-Impex International	(1R)-(+)- α - Pinene	7785-70-8	≥99% (GC)	39178
Santa Cruz Biotechnology	(+)- α -Pinene	7785-70-8	≥98%	sc-239073
TCI America	(+)- α -Pinene	7785-70-8	>90.0% (GC)	P0347

Table 2: Commercial Suppliers of (-)- α -Pinene

Supplier	Product Name	CAS Number	Purity/Enantio meric Excess (ee)	Product Number(s)
Sigma-Aldrich (MilliporeSigma)	(-)- α -Pinene	7785-26-4	99%, 97% ee (GLC); 99%, ≥86% ee (GLC)	305715, 274399
Thermo Fisher Scientific (Alfa Aesar)	(-)-alpha-Pinene, 98%	7785-26-4	98%, contains variable amounts of enantiomer	AC160650250
Santa Cruz Biotechnology	(-)- α -Pinene	7785-26-4	≥97%	sc-227843
Chem-Impex International	(1S)-(-)- α -Pinene	7785-26-4	≥98% (GC)	01777
TCI America	(-)- α -Pinene	7785-26-4	>90.0% (GC)	P1848

Analytical Methodologies for Enantiopurity Determination

The determination of enantiomeric excess (ee) is critical for ensuring the quality and consistency of enantiopure α -pinene. The most common and reliable method for this is chiral gas chromatography (GC).

Experimental Protocol: Chiral Gas Chromatography for α -Pinene Enantiomer Separation

This protocol provides a general methodology for the chiral GC analysis of α -pinene enantiomers. Specific parameters may need to be optimized based on the available instrumentation and column.

Objective: To separate and quantify the enantiomers of α -pinene to determine the enantiomeric excess.

Materials and Equipment:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Chiral capillary column (e.g., β -cyclodextrin-based column like BGB 176 SE or Rt- β DEXsm) [3][5]
- Helium or Hydrogen (carrier gas)
- Injector with split/splitless capability
- Autosampler (recommended for precision)
- Data acquisition and processing software
- (+)- α -Pinene and (-)- α -Pinene standards
- Heptane or other suitable solvent

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the α -pinene sample by dissolving a known amount in heptane (e.g., 1 mg/mL).
 - Prepare individual standard solutions of (+)- α -pinene and (-)- α -pinene, as well as a racemic mixture, to determine retention times and response factors.
- GC Instrument Setup:
 - Column: Install the chiral GC column according to the manufacturer's instructions.
 - Injector: Set the injector temperature to 220-250°C. A split injection is typically used with a split ratio of 1:50 to 1:100.[5][7]
 - Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][7]
 - Oven Temperature Program: A typical temperature program starts at a low temperature and ramps up to ensure good separation. For example:

- Initial temperature: 50-60°C, hold for 1-3 minutes.
- Ramp: Increase to 180-200°C at a rate of 2-5°C/min.[5]
- Final hold: Hold at the final temperature for 5-10 minutes.
- Detector (FID): Set the detector temperature to 250°C.
- Analysis:
 - Inject 1 µL of the prepared sample and standards into the GC.
 - Record the chromatograms.
- Data Analysis:
 - Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on the retention times of the standards.
 - Integrate the peak areas for each enantiomer.
 - Calculate the enantiomeric excess (ee) using the following formula:
 - $ee (\%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] \times 100$

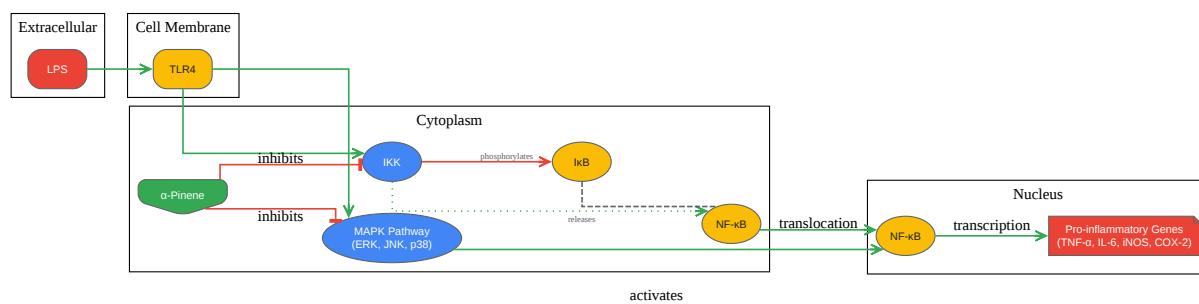
Biological Activity and Signaling Pathways

α-Pinene has been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms is vital for its development as a therapeutic agent.

Anti-inflammatory Action via NF-κB and MAPK Pathway Suppression

α-Pinene exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling

pathway.[8][9][10][11] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF- α and IL-6.[8][9][10]

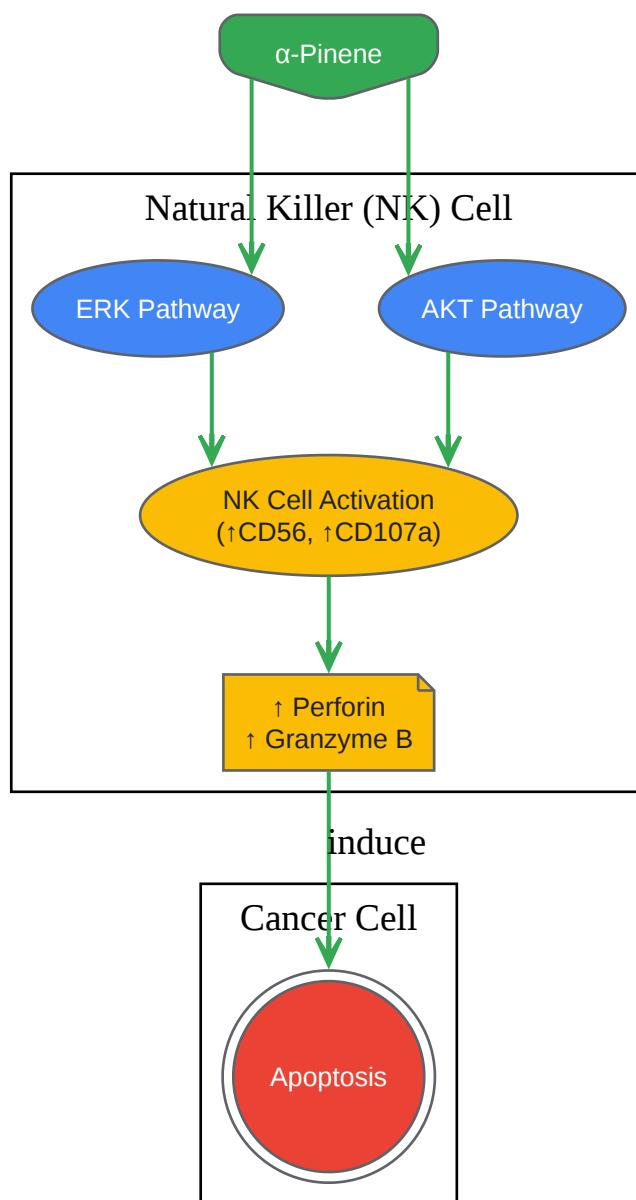


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Caption: α -Pinene's anti-inflammatory mechanism.

Anticancer Activity through ERK/AKT Pathway Modulation

α -Pinene has demonstrated potential anticancer effects by activating Natural Killer (NK) cells. This activation is mediated through the phosphorylation of ERK and AKT signaling pathways, leading to increased expression of NK cell activation receptors and the release of cytotoxic proteins like perforin and granzyme B, which induce cancer cell apoptosis.[12][13]

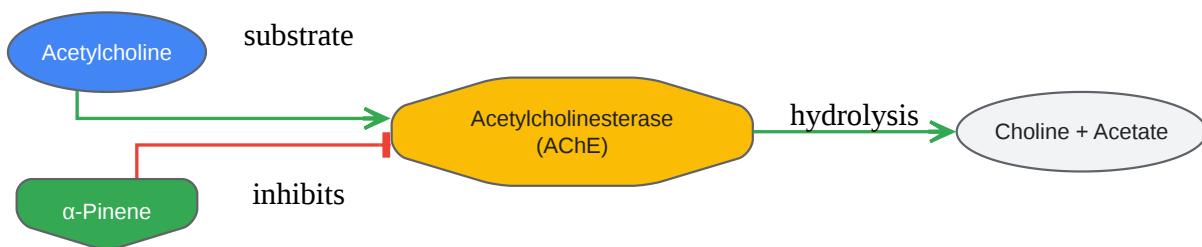


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Caption: α-Pinene's role in NK cell-mediated anticancer activity.

Acetylcholinesterase Inhibition

Both enantiomers of α-pinene have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[\[14\]](#) [\[15\]](#) This inhibitory action suggests a potential therapeutic role for α-pinene in neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary treatment modality.

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Caption: Inhibition of Acetylcholinesterase by α -Pinene.

Conclusion

Enantiopure α -pinene is readily available from a range of commercial suppliers, with high levels of purity and enantiomeric excess. The primary analytical technique for quality control is chiral gas chromatography. The distinct and significant biological activities of the α -pinene enantiomers, particularly their roles in modulating key signaling pathways related to inflammation and cancer, underscore their importance as valuable chiral building blocks and potential therapeutic agents in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this versatile monoterpene.

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